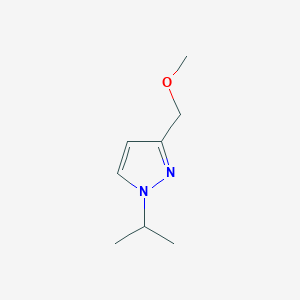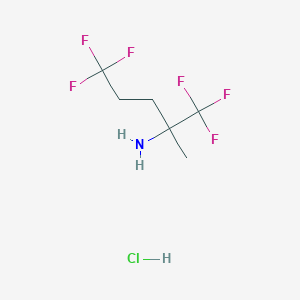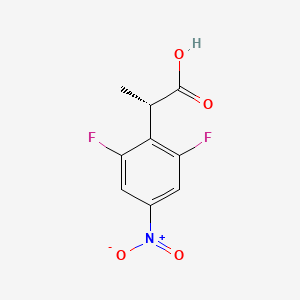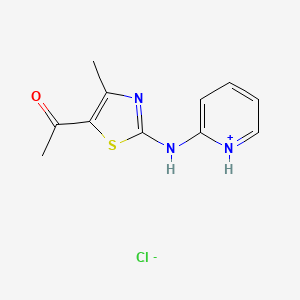![molecular formula C32H38N4O6S2 B2707022 4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide CAS No. 391896-65-4](/img/structure/B2707022.png)
4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with azepane (a seven-membered heterocyclic compound with one nitrogen atom) sulfonyl groups attached to the benzene ring. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzoyl chloride derivative with azepane in the presence of a base to form the azepane sulfonyl groups . The benzamide moiety could be formed through the reaction of the corresponding benzoic acid with an amine .Molecular Structure Analysis
The molecular structure would consist of a benzene ring core with azepane sulfonyl groups and a benzamide group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions typical of amides, such as hydrolysis, and reactions typical of benzene derivatives, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could include factors such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research involving azo compounds, which are structurally related to the query compound, has demonstrated potential antibacterial activity. A study by Sattar et al. (2019) synthesized azo derivatives tested against various bacteria like S. aureus and E. coli, showing moderate activity. This suggests that compounds with azo groups, and by extension, those with complex structures involving azepane and benzoyl groups, might have applications in developing antibacterial agents (Sattar et al., 2019).
Protein Kinase Inhibition
Azepane derivatives have been explored for their inhibitory activity against protein kinases, which are crucial in signaling pathways related to cancer and other diseases. Breitenlechner et al. (2004) investigated novel azepane derivatives for their inhibition of protein kinase B (PKB-alpha), a target for cancer therapy. Their findings highlight the potential of azepane-containing compounds in the development of new therapeutic agents targeting specific kinases (Breitenlechner et al., 2004).
Analgesic and Anti-inflammatory Activity
Compounds with benzamide and azepane derivatives have been evaluated for their analgesic and anti-inflammatory properties. Muchowski et al. (1985) synthesized azepine derivatives that demonstrated significant activity in analgesic and anti-inflammatory assays, suggesting their utility in pain and inflammation management (Muchowski et al., 1985).
Constrained Peptide Mimetics
Van der Poorten et al. (2018) described the synthesis of trisubstituted 2-benzazepin-3-ones as constrained pseudopeptide analogues, showcasing their potential in medicinal chemistry for mimicking peptide structures and functions. This research indicates the versatility of azepane-based structures in designing biomimetic compounds (Van der Poorten et al., 2018).
Drug Design and Molecular Docking
El-Sonbati et al. (2018) conducted studies on polymer complexes with N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide, a compound with structural similarities to the query, including benzamide and sulfonamide functionalities. These complexes were analyzed for their potential in drug design, utilizing molecular docking to predict interactions with cancer-related receptors, highlighting the role of such compounds in the development of new therapeutic agents (El-Sonbati et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6S2/c37-31(25-12-16-29(17-13-25)43(39,40)35-20-5-1-2-6-21-35)33-27-10-9-11-28(24-27)34-32(38)26-14-18-30(19-15-26)44(41,42)36-22-7-3-4-8-23-36/h9-19,24H,1-8,20-23H2,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCMEKTJUBKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

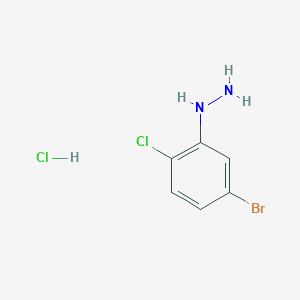
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)
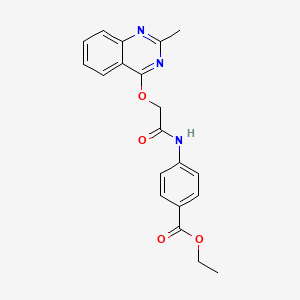
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
